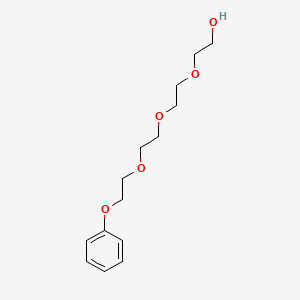

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol

Description

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is a polyethylene glycol (PEG)-based ether-alcohol derivative featuring a phenoxy terminal group. These compounds are widely used as solvents, surfactants, and intermediates in pharmaceuticals and polymers due to their tunable hydrophilicity and low volatility .

Properties

IUPAC Name |

2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-12-13-19-14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRVGOMPHMWMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041295 | |

| Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36366-93-5 | |

| Record name | Tetraethylene glycol monophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36366-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036366935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(2-(2-PHENOXYETHOXY)ETHOXY)ETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y050HYR4XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of phenol with ethylene oxide in the presence of a base, followed by further reaction with additional ethylene oxide units. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where phenol and ethylene oxide are reacted in a series of reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Oxidation: Phenoxyacetic acid or phenoxyacetaldehyde.

Reduction: Phenoxyethanol or phenoxyethane.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H22O5

- Molecular Weight : 270.321 g/mol

- CAS Number : 36366-93-5

- Boiling Point : Approximately 373.44°C (estimated)

- Density : 1.1599 g/cm³ (estimated)

Solvent Applications

One of the primary applications of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is as a solvent in various formulations:

- Paints and Coatings : It is used in the formulation of paints, inks, and coatings due to its ability to dissolve a wide range of substances, including nitrocellulose and resins .

- Cosmetics and Personal Care Products : This compound serves as a solvent in many cosmetic formulations such as face creams, deodorants, hair dyes, and sunless tanners. Its role as a penetration enhancer improves the efficacy of active ingredients in these products .

Industrial Applications

The compound is also utilized in several industrial processes:

- Textile Industry : In textile printing and conditioning yarns, it acts as a solvent that facilitates the application of dyes and finishes .

- Wood Treatment : It is used in wood stains and treatments to enhance the durability and appearance of wood surfaces .

- Brake Fluids : Its properties make it suitable for use in brake fluids, where it helps maintain fluidity and performance under varying temperatures .

Research Applications

Recent studies have explored the synthesis and potential uses of this compound in fine chemical production:

- Catalytic Reactions : Research has demonstrated its use in catalytic processes for synthesizing fine chemicals like 2-phenoxyethanol. The compound was involved in reactions using Na-mordenite catalysts, achieving high selectivity for desired products .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Solvent | Paints, inks, coatings | High solubility for diverse materials |

| Cosmetics | Face creams, deodorants | Enhances penetration of active ingredients |

| Textile Industry | Dye application | Improves dye uptake and finish quality |

| Wood Treatment | Wood stains | Enhances durability and aesthetics |

| Brake Fluids | Automotive brake fluids | Maintains performance across temperatures |

| Fine Chemicals Synthesis | Catalytic reactions for 2-phenoxyethanol | High selectivity in product formation |

Case Study 1: Use in Fine Chemical Synthesis

A study published in Catalysis Science & Technology examined the synthesis of 2-phenoxyethanol using 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol as a reactant. The research highlighted the efficiency of using Na-mordenite catalysts under specific conditions to achieve high selectivity (up to 97%) for phenoxyethanol with minimal by-product formation .

Case Study 2: Cosmetic Formulation Development

In cosmetic science, formulations incorporating this compound have been shown to improve the stability and efficacy of active ingredients. A comparative analysis indicated that products with this ether exhibited better skin penetration compared to traditional formulations without it, leading to enhanced performance in moisturization and treatment effects .

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol involves its ability to lower the surface tension of water, allowing it to spread and penetrate more effectively. This property makes it an efficient surfactant, helping to remove dirt, grease, and other contaminants from surfaces . Additionally, its phenoxy and ethoxy groups enable it to interact with various molecular targets, facilitating its use in different chemical and biological processes .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol with structurally related glycol ethers:

Physicochemical Properties

- Hydrophilicity: The number of EO units directly impacts water solubility. For example, 2-(2-Methoxyethoxy)ethanol (2 EO units) is fully water-miscible, whereas 2-(2-(Dodecyloxy)ethoxy)ethanol (2 EO units + dodecyl chain) is amphiphilic, forming micelles in aqueous solutions .

- Thermal Stability: Longer EO chains (e.g., tetraethylene glycol) exhibit higher boiling points (~314°C for tetraethylene glycol vs. ~194°C for 2-(2-Methoxyethoxy)ethanol) due to increased hydrogen bonding .

- Viscosity: Ethylene oxide chain length correlates with viscosity. For instance, 2-[2-(2-Butoxyethoxy)ethoxy]ethanol has a viscosity of 0.0038 Pa·s at 323.15 K, lower than PEGs with longer chains .

Industrial Solvents

- 2-(2-Methoxyethoxy)ethanol: Preferred in coatings for its high solvency power and low toxicity relative to older glycol ethers like ethylene glycol monomethyl ether .

- 2-(2-(2-Butoxyethoxy)ethoxy)ethanol: Used in hydraulic fluids and cleaning agents due to its stability under high temperatures .

Biological Activity

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol, also known as tetraethylene glycol monophenyl ether, is a complex organic compound characterized by its multi-ethoxy functional groups and a phenolic structure. This compound has garnered attention for its potential biological activities, particularly concerning its interactions with endocrine systems and environmental impact.

Chemical Structure and Properties

- Molecular Formula : C14H22O5

- CAS Number : 36366-93-5

The structure features multiple ethylene glycol units linked to a phenoxy moiety, which contributes to its hydrophobic properties and potential applications in various fields, such as surfactants and emulsifiers .

Endocrine Disruption Potential

Research indicates that compounds with similar structures may exhibit endocrine-disrupting properties. For instance, 2-(2-(4-nonylphenoxy)ethoxy)ethanol has been identified as an endocrine disruptor under European Union regulations. While specific biological activity data for 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is limited, the presence of phenolic structures typically correlates with various biological activities, including potential estrogenic effects .

Toxicity Studies

A comparative analysis of related compounds has shown varying degrees of toxicity. For example, acute toxicity studies on similar compounds indicate low acute toxicity levels in experimental animals via oral, dermal, or inhalation routes. The oral LD50 for tetraethylene glycol monophenyl ether is reported to be greater than 10 g/kg in rats .

| Compound | Route of Exposure | LD50 (mg/kg) | Effects Observed |

|---|---|---|---|

| Tetraethylene Glycol Monophenyl Ether | Oral | >10,000 | Minimal systemic effects observed |

| 2-(2-(4-nonylphenoxy)ethoxy)ethanol | Oral | 1,200 | Estrogenic activity noted |

Estrogenic Activity

Studies have demonstrated that similar compounds can influence cellular signaling pathways due to weak estrogenic activity. For instance, interactions with estrogen receptors have been documented in laboratory studies exploring reproductive health impacts on various organisms.

Environmental Impact

The hydrophobic nature of tetraethylene glycol monophenyl ether raises concerns regarding its bioaccumulation in aquatic organisms. Interaction studies suggest that such compounds can adversely affect aquatic life due to their potential endocrine-disrupting capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.